![molecular formula C5H5N5 B1591788 1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 287177-82-6](/img/structure/B1591788.png)

1H-pyrazolo[3,4-d]pyrimidin-6-amine

Overview

Description

1H-pyrazolo[3,4-d]pyrimidin-6-amine is a compound with the molecular formula C5H5N5 and a molecular weight of 135.13 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives has been reported in several studies . For instance, a study reported the design and synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold as novel CDK2 targeting compounds .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-d]pyrimidin-6-amine consists of a pyrazole ring fused with a pyrimidine ring . The InChI code for this compound is 1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H, (H3,6,7,8,9,10) .

Physical And Chemical Properties Analysis

1H-pyrazolo[3,4-d]pyrimidin-6-amine is a solid substance with a molecular weight of 135.13 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

-

Cancer Treatment

- Field : Biomedical Science

- Application : 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives have been identified as novel CDK2 inhibitors, which are appealing targets for cancer treatment .

- Method : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .

- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

-

Pharmaceutical Research

- Field : Pharmaceutical Chemistry

- Application : 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives are important compounds with various pharmacological activities .

- Method : The nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

- Results : The structure of the synthesized compound was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .

-

Multikinase Inhibitor

- Field : Biomedical Science

- Application : Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel multikinase inhibitors .

- Method : Structure-activity relationship studies were conducted to discover these inhibitors .

- Results : The inhibitors potently inhibit FLT3 and VEGFR2, and their activity against acute myeloid leukemia has been evaluated in vitro and in vivo .

-

Anticancer Activity

- Field : Biomedical Science

- Application : A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized, and evaluated for their anticancer activity .

- Method : These compounds were tested in vitro and in vivo cancer models .

- Results : Among them, compounds 28, 30, 33, 36, and 37 showed promising cytotoxicity against tested cancer cell lines .

-

CDK2 Inhibitor

- Field : Biomedical Science

- Application : Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors .

- Method : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .

- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

-

Nucleophilic Substitution

- Field : Organic Chemistry

- Application : 1H-pyrazolo[3,4-d]pyrimidines have attracted great interest as purine analogs .

- Method : The nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

- Results : The structure of the synthesized compound was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future research directions for 1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives are likely to focus on their potential as anticancer agents . Further investigations into their mechanisms of action, optimization of their synthesis, and evaluation of their safety and efficacy in preclinical and clinical studies could be expected.

properties

IUPAC Name |

1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXRCJBCWRHDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599255 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

CAS RN |

287177-82-6 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

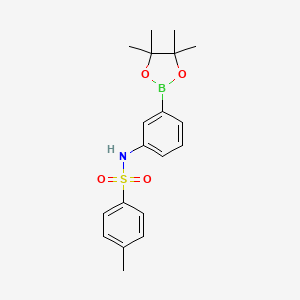

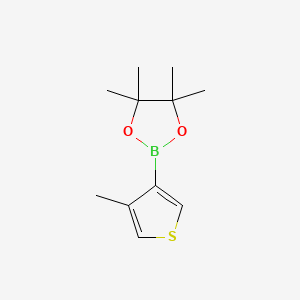

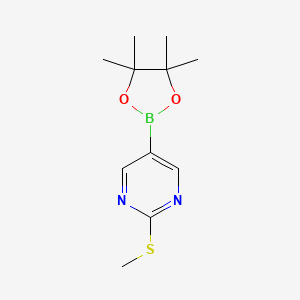

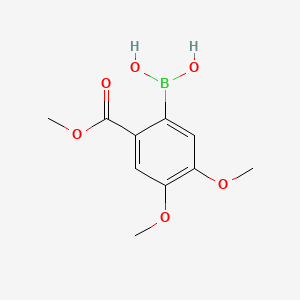

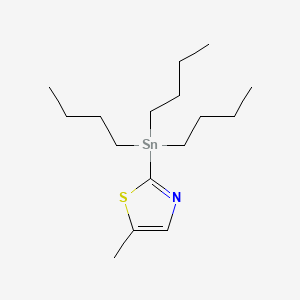

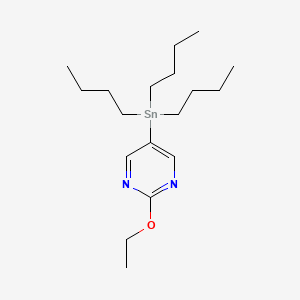

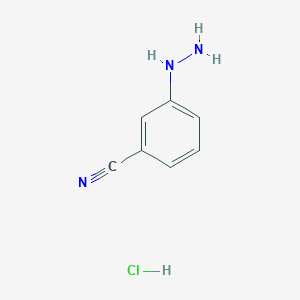

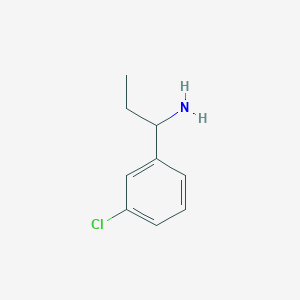

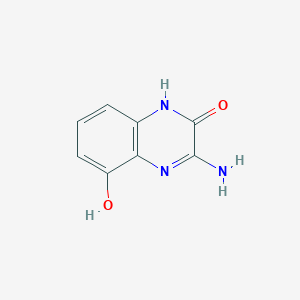

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.